mucic acid

Solubility Crystal Engineering Thermal Stability

Researchers sourcing mechanically stiff organic crystalline materials or bio-based polymer precursors face formulation failure when generic aldaric acids are substituted-20-fold solubility differences and divergent crystal packing invalidate results. Mucic acid (galactaric acid) ensures reproducible performance: • Young's modulus 50.25 ± 1.55 GPa, the highest measured surface stiffness among organic crystals, exceeding α-glycine, tartaric acid, and L-threonine. • Bio-based platform chemical: near-stoichiometric yield (0.99 g/g) from pectin-derived galacturonic acid; precursor to adipic acid, FDCA, and cationic gene-delivery polymers. • 98% purity, multiple pack sizes in stock; not DEA-controlled; ships ambient.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
CAS No. 526-99-8
Cat. No. B166337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemucic acid
CAS526-99-8
SynonymsAcid, Saccharic
Anhydrous Calcium Glucarate
Anhydrous Calcium Saccharate
Calcium Glucarate
Calcium Glucarate, Anhydrous
Calcium Saccharate
Calcium Saccharate Anhydrous
Calcium Saccharate Tetrahydrate
Calcium Saccharate, Anhydrous
D Glucaric Acid
D Saccharic Acid
D-Glucaric Acid
D-Saccharic Acid
Glucarate, Anhydrous Calcium
Glucarate, Calcium
Glucaric Acid
Glucosaccharic Acid
L Gularic Acid
L-Gularic Acid
Levo Gularic Acid
Levo-Gularic Acid
Saccharate Tetrahydrate, Calcium
Saccharate, Anhydrous Calcium
Saccharate, Calcium
Saccharic Acid
Tetrahydrate, Calcium Saccharate
Tetrahydroxyadipic Acid
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4-
InChIKeyDSLZVSRJTYRBFB-DUHBMQHGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityACICULAR CRYSTALS;  SOL IN WATER /AMMONIUM SALT/
SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER;  SOL IN ALKALIES;  PRACTICALLY INSOL IN ALCOHOL, ETHER
INSOL IN PYRIMIDINE
3.3 mg/mL at 14 °C

Structure & Identifiers


Interactive Chemical Structure Model





Mucic Acid Chemical Identity and Specifications


Mucic acid (galactaric acid, CAS 526-99-8) is a six-carbon aldaric acid (dicarboxylic sugar acid) with molecular formula C6H10O8 and molecular weight 210.14 g/mol [1]. It is a meso compound, optically inactive despite possessing chiral carbon atoms due to its molecular symmetry [2]. The compound is obtained by nitric acid oxidation of galactose or galactose-containing materials such as lactose and natural gums [1]. As a hexaric acid structurally similar to glucaric acid, mucic acid serves as a bio-based platform chemical and a precursor for polymers, macromolecular materials, and heterocyclic compounds [3].

Mucic Acid Substitution Risks


Mucic acid cannot be interchangeably substituted with its closest structural analog glucaric acid or other sugar acids despite their identical molecular formula and similar hydroxyl-carboxyl functionalization. Dramatic differences in physicochemical properties—including a nearly 20-fold lower aqueous solubility and significantly higher melting point—arise from mucic acid's unique intermolecular hydrogen-bonded crystal packing architecture rather than its primary molecular structure [1]. This crystal packing directly governs its dissolution behavior, mechanical stiffness, metal chelation selectivity, and performance in polymer precursor applications [2]. In biological systems, mucic acid exhibits species-specific utilization patterns that glucaric acid does not, making it a valuable taxonomic differentiator [3]. Substituting with a generic aldaric acid without validating these performance-critical parameters risks failure in both synthetic and analytical workflows.

Mucic Acid Comparative Evidence


Solubility and Thermal Stability vs. Glucaric Acid

Mucic acid exhibits 19-fold lower aqueous solubility compared to its closest structural isomer glucaric acid, a difference driven by unusually dense hydrogen-bonded crystal packing rather than molecular hydrophilicity. Experimental solubility of mucic acid is 3.3 mg/mL, whereas glucaric acid solubility is 63 mg/mL [1]. This solubility differential is accompanied by a melting point elevation: mucic acid melts at 230 °C (or 220-225 °C with decomposition), compared to glucaric acid's 125-126 °C [1]. The low solubility and high thermal stability of mucic acid are attributed to an extensive network of intermolecular hydrogen bonds in its crystal lattice, as revealed by low-temperature X-ray crystallography [2].

Solubility Crystal Engineering Thermal Stability Aldaric Acid

Ultrastiff Organic Crystal Benchmark

Mucic acid crystals possess the highest measured surface stiffness among organic crystals reported to date, with a Young's modulus of 50.25 ± 1.55 GPa and hardness of 2.81 ± 0.15 GPa on the (100)/(1̄00) face pair, as determined by nanoindentation [1]. This stiffness exceeds that of other stiff organic crystals, including α-glycine, tartaric acid, and L-threonine, which typically exhibit moduli below 25 GPa [1]. The modulus measured on the (001)/(001̄) and (010)/(01̄0) faces are 29.25 ± 0.43 GPa and 31.3 ± 0.9 GPa respectively, all exceeding the common approximate upper limit of 25 GPa for organic crystals [1]. DFT calculations corroborated the experimental findings with an even higher computed modulus of 68.5 GPa [1].

Mechanical Properties Crystal Engineering Nanoindentation Organic Crystals

Al(III) Chelation vs. D-Saccharic Acid

The Al(III)-binding abilities of mucic acid and D-saccharic acid were compared via pH potentiometry, NMR spectroscopy, ESI-MS, and DFT calculations [1]. Both aldaric acids form complexes with Al(III), but the coordination modes differ. In the characterized D-saccharic acid complex K2[{Al(LH-2)(H2O)}2]H2O, the two alcoholic hydroxy groups alpha to the terminal COO- groups coordinate to Al(III)—one in a bridging mode—while mucic acid complexes exist in two isomeric forms depending on ligand and pH conditions [1]. The study established that mucic acid acts as a multidentate ligand capable of forming dimeric aluminum complexes, a property relevant to metal sequestration applications [1].

Metal Chelation Aluminum Complexation Coordination Chemistry Aldaric Acid

Cationic Polymer-Based Delivery System

Mucic acid serves as a core monomeric building block for cationic polymer-based therapeutic delivery systems, as protected by European Patent EP3317323 (granted 2021, California Institute of Technology) [1]. The patent claims cationic mucic acid polymer-based compositions for delivery of therapeutic agents, including nucleic acids and small molecules [1]. Polymers derived from mucic acid, such as poly(galactaramidoamine), exhibit low cytotoxicity while maintaining efficient transfection capability in HEK293 and RAW264.7 cell lines [2]. The hydroxyl-rich, symmetrical dicarboxylic structure of mucic acid enables controlled cationic functionalization that cannot be identically replicated with other aldaric acids due to differences in hydroxyl stereochemistry and resultant polymer backbone conformation.

Drug Delivery Polymer Chemistry Nanoparticles Cationic Polymers

Microbial Utilization for Taxonomic Differentiation

Mucic acid utilization exhibits stark species-specificity among yeasts, with assimilation occurring in more than 50% of tremellaceous species but only 5% of species related to Ustilaginales [1]. This differential utilization pattern is not observed with other sugar acids, as demonstrated in systematic fermentation studies involving mucic acid, D-saccharic acid, and ten monocarboxylic sugar acids [2]. The high specificity of mucic acid utilization across microbial taxa makes it a valuable compound for diagnostic differentiation at or above the species level, where other carbon sources fail to discriminate [1].

Microbial Metabolism Taxonomic Differentiation Yeast Identification Fermentation

Biosynthesis Yield from D-Galacturonic Acid

Mucic acid can be produced with near-stoichiometric efficiency from D-galacturonic acid via microbial conversion. A fed-batch fermentation using marine Trichoderma sp. D-221704 achieved a yield of 0.99 g mucic acid per g D-galacturonic acid consumed [1]. Under optimized conditions with Trichoderma reesei D-161646, up to 20 g L⁻¹ galactaric acid was produced from D-galacturonate at pH 4 and 35 °C, with lactose as co-substrate and ammonium plus yeast extract as nitrogen sources [2]. Solubility limitations during fermentation require careful pH management, with maximal solubility observed at pH ~4.7 in the presence of ammonium or sodium ions [2].

Bioproduction Fermentation Pectin Valorization Yield Optimization

Mucic Acid High-Value Applications


Ultrastiff Organic Crystal Engineering

Mucic acid crystals are uniquely suited for applications requiring mechanically stiff, lightweight organic crystalline materials. With a Young's modulus of 50.25 ± 1.55 GPa—the highest measured surface stiffness among organic crystals—mucic acid exceeds the stiffness of α-glycine, tartaric acid, and L-threonine, and surpasses the common 25 GPa upper limit for organic crystals [1]. This exceptional stiffness, combined with high crystal density rooted in extensive intermolecular hydrogen bonding, positions mucic acid as a candidate for pharmaceutical tablet excipients, composite fillers, and mechanically responsive organic materials where stiffness and low density are critical design parameters [1].

Cationic Polymer Therapeutic Delivery

Mucic acid-derived cationic polymers, such as poly(galactaramidoamine), exhibit low cytotoxicity and efficient transfection capability in human embryonic kidney (HEK293) and murine macrophage (RAW264.7) cells [2]. European Patent EP3317323, granted to California Institute of Technology, protects cationic mucic acid polymer-based delivery systems for therapeutic agents including nucleic acids [3]. The symmetrical meso stereochemistry and hydroxyl-rich backbone of mucic acid enable controlled cationic functionalization and biodegradation profiles that are not accessible with stereochemically distinct aldaric acids [3].

Microbial Diagnostic Fermentation Testing

Mucic acid serves as a high-specificity carbon source for microbial taxonomic differentiation. Assimilation occurs in >50% of tremellaceous yeast species but only 5% of Ustilaginales-related species, providing >10-fold discriminatory power [4]. This species-specific utilization pattern makes mucic acid a valuable diagnostic tool for distinguishing taxa at or above the species level where conventional carbon sources fail to differentiate [4]. Mucate broth is commercially available for standardized microbiological testing [5].

Bio-Based Platform Chemical from Pectin

Mucic acid can be produced with near-stoichiometric efficiency (0.99 g/g yield) from pectin-derived D-galacturonic acid using marine Trichoderma sp. D-221704 [6]. Optimized fermentation with T. reesei achieves titers up to 20 g/L from D-galacturonate at pH 4 and 35 °C [7]. Given that pectin is an abundant, low-cost renewable biomass resource from fruit processing waste, mucic acid represents an economically viable bio-based precursor for adipic acid (nylon-6,6 precursor), 2,5-furandicarboxylic acid (FDCA for PEF bioplastics), and other platform chemicals [7].

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